2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a candidate for studying its effects on different biological systems.
Medicine: Due to its antibacterial, antifungal, and anti-inflammatory properties, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C18H16FN3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H16FN3O3S2/c19-16-4-2-1-3-15(16)18-22-13(11-26-18)9-17(23)21-10-12-5-7-14(8-6-12)27(20,24)25/h1-8,11H,9-10H2,(H,21,23)(H2,20,24,25) |
InChI Key |
PKLWOVTVTJESEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)F |
Origin of Product |
United States |
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